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Compound of Interest

Compound Name: 2-Bromo-4-nitropyridine
CAS No.: 6945-67-1
Cat. No.: B184007
- J

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-nitropyridine, a key heterocyclic building block, is of significant interest in
medicinal chemistry and materials science. Its utility as a precursor in the synthesis of novel
pharmaceutical agents and functional materials necessitates a comprehensive understanding
of its structural and electronic properties. Spectroscopic analysis provides a fundamental and
powerful toolkit for the unambiguous identification and characterization of this molecule. This
in-depth technical guide, designed for researchers and drug development professionals, offers
a detailed exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data of 2-Bromo-4-nitropyridine. Beyond a mere presentation of data, this
guide delves into the causal relationships between the molecular structure and the observed
spectral features, providing a framework for the interpretation and prediction of spectra for

related compounds.

The strategic placement of a bromine atom at the 2-position and a nitro group at the 4-position
of the pyridine ring creates a unique electronic environment. The electron-withdrawing nature of
the nitro group and the halogen atom significantly influences the chemical shifts of the aromatic
protons and carbons, providing a distinct NMR fingerprint. Similarly, the vibrational modes of
the nitro group and the pyridine ring give rise to characteristic absorption bands in the IR
spectrum. Mass spectrometry reveals the molecular weight and provides insights into the
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fragmentation pathways, further confirming the molecular structure. This guide will
systematically dissect each of these spectroscopic techniques, offering both theoretical
underpinnings and practical insights.

Molecular Structure and Numbering
To facilitate the discussion of the spectral data, the standard IUPAC numbering for the pyridine

ring will be used.

Caption: Molecular structure of 2-Bromo-4-nitropyridine with IUPAC numbering.

'H Nuclear Magnetic Resonance (NMR)
Spectroscopy

Proton NMR spectroscopy is a primary tool for elucidating the structure of organic molecules by
providing information about the chemical environment of hydrogen atoms. In 2-Bromo-4-
nitropyridine, the electron-withdrawing effects of the bromine atom and the powerful nitro
group, combined with the inherent aromaticity of the pyridine ring, result in a distinctive
downfield spectrum.

Predicted *H NMR Spectral Data (500 MHz, CDCls)

Chemical Shift (5, o Coupling Constant .
Multiplicity Assignment

ppm) (3, Hz)

~8.80 d ~15 H-3

~8.65 d ~5.5 H-6

~8.10 dd ~5.5,~1.5 H-5

Interpretation of the *'H NMR Spectrum

The predicted *H NMR spectrum of 2-Bromo-4-nitropyridine is expected to show three
distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring.

e H-3 (0 ~8.80 ppm, doublet): This proton is situated between the bromine atom at C-2 and the
strongly electron-withdrawing nitro group at C-4. The deshielding effect of both substituents
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is expected to shift this proton significantly downfield. It will appear as a doublet due to
coupling with H-5, though the coupling constant will be small (meta-coupling, J = 1.5 Hz).

e H-6 (& ~8.65 ppm, doublet): This proton is adjacent to the nitrogen atom of the pyridine ring,
which is inherently electron-withdrawing, leading to a downfield chemical shift. It will appear
as a doublet due to coupling with the vicinal H-5 proton (ortho-coupling, J = 5.5 Hz).

e H-5 (0 ~8.10 ppm, doublet of doublets): This proton is coupled to both H-6 (ortho-coupling, J
= 5.5 Hz) and H-3 (meta-coupling, J = 1.5 Hz), resulting in a doublet of doublets. Its chemical
shift will be influenced by the adjacent nitro group, but to a lesser extent than H-3.

The relative downfield shifts of the protons are a direct consequence of the decreased electron
density around them, a phenomenon well-documented in the NMR spectroscopy of substituted
pyridines.

13C Nuclear Magnetic Resonance (NMR)
Spectroscopy

Carbon-13 NMR spectroscopy provides valuable information about the carbon skeleton of a
molecule. The chemical shifts of the carbon atoms in 2-Bromo-4-nitropyridine are also
significantly influenced by the electronegative substituents.

Chemical Shift (6, ppm) Assignment
~152.0 C-4
~150.5 C-6
~145.0 C-2
~125.0 C-5
~120.0 C-3

Interpretation of the **C NMR Spectrum
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The proton-decoupled 3C NMR spectrum is predicted to show five distinct signals,
corresponding to the five carbon atoms of the pyridine ring.

C-4 (0 ~152.0 ppm): The carbon atom directly attached to the strongly electron-withdrawing
nitro group is expected to be the most deshielded and therefore appear at the lowest field.

e C-6 (6 ~150.5 ppm): This carbon is adjacent to the ring nitrogen and is also significantly
deshielded.

e C-2 (6 ~145.0 ppm): The carbon bearing the bromine atom will also be deshielded due to the
electronegativity of the halogen.

e C-5(8 ~125.0 ppm): This carbon is influenced by the adjacent nitro group and the ring
nitrogen, leading to a downfield shift compared to unsubstituted pyridine.

e C-3 (6 ~120.0 ppm): This carbon is adjacent to both the bromo- and nitro-substituted
carbons, and its chemical shift reflects the combined electronic effects of these groups.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on
their characteristic vibrational frequencies. The IR spectrum of 2-Bromo-4-nitropyridine is
expected to be dominated by the strong absorptions of the nitro group and the vibrations of the
aromatic ring.

Predicted IR Spectral Data (KBr Pellet)
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Wavenumber (cm~?) Intensity Assignment
3100 - 3000 Medium Aromatic C-H stretch
) C=C/C=N stretching (pyridine
1600 - 1580 Medium )
ring)
1540 - 1500 Strong Asymmetric NOz2 stretch
) C=C/C=N stretching (pyridine
1470 - 1440 Medium _
ring)
1360 - 1340 Strong Symmetric NO:2 stretch
~850 Strong C-H out-of-plane bend
~750 Medium C-Br stretch

Interpretation of the IR Spectrum

The key diagnostic peaks in the IR spectrum of 2-Bromo-4-nitropyridine are the two strong
bands corresponding to the nitro group.

o Asymmetric and Symmetric NO2z Stretches: The most prominent features will be the strong
absorption bands for the asymmetric (around 1540-1500 cm~1) and symmetric (around 1360-
1340 cm™1) stretching vibrations of the N-O bonds in the nitro group. These are highly
characteristic and confirm the presence of this functional group.

e Aromatic C-H and Ring Vibrations: The aromatic C-H stretching vibrations are expected to
appear as medium intensity bands above 3000 cm~1. The C=C and C=N stretching
vibrations of the pyridine ring will give rise to a series of bands in the 1600-1440 cm~1 region.

o C-Br Stretch: The C-Br stretching vibration typically appears in the fingerprint region, around
750 cm~1L,

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition
of a compound, as well as its fragmentation pattern upon ionization. Electron lonization (El) is a
common technique for this purpose.
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ELeﬂmie_d_Mass_Sp_e_ciLum_Data ()

Relative Intensity Assignment
202/204 High [M]* (Molecular lon)
172/174 Medium [M - NOJ*
156/158 Medium [M - NO2]*
123 Low [M - Br]*
77 High [CsHsN]*

Interpretation of the Mass Spectrum

e Molecular lon Peak: The mass spectrum will show a prominent molecular ion peak [M]*. Due
to the presence of a bromine atom, this peak will appear as a doublet with a characteristic
isotopic pattern of approximately 1:1 intensity for the 7°Br and 8!Br isotopes (m/z 202 and
204). This isotopic signature is a definitive indicator of the presence of one bromine atom.

o Fragmentation Pattern: The fragmentation of 2-Bromo-4-nitropyridine under El conditions
is expected to involve the loss of the nitro group and the bromine atom.

o Loss of NO and NOz2: Common fragmentation pathways for nitroaromatic compounds
involve the loss of NO (30 amu) and NO:z (46 amu), leading to fragment ions at m/z
172/174 and 156/158, respectively.

o Loss of Br: Cleavage of the C-Br bond would result in a fragment ion at m/z 123.

o Pyridine Ring Fragment: A stable fragment corresponding to the pyridine ring (m/z 77) is
also expected to be observed.
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Caption: Predicted major fragmentation pathways of 2-Bromo-4-nitropyridine in EI-MS.

Experimental Protocols

The following are generalized protocols for acquiring the spectral data for 2-Bromo-4-
nitropyridine. Optimization may be required based on the specific instrumentation available.

NMR Spectroscopy

Data Acquisition

Sample Preparation Data Processing

cauire “C spectru
proton-decoupled
Dissolve 510 mg of in~0.7 mL of deuterated Transfer to a5 mm Insert sample into
[Z—Emmo—zlrmlmpyndme [ solvent (e.g., CDCs) ] > [ NMR tube ] [NMR spectrometer (2400 MHz) Fourier transform Phase and baseline correction Reference to TMS (0 ppm)
—
quire *H spectru

Click to download full resolution via product page
Caption: Workflow for NMR data acquisition and processing.

o Sample Preparation: Accurately weigh 5-10 mg of 2-Bromo-4-nitropyridine and dissolve it
in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCIs) in a
clean, dry vial. Transfer the solution to a 5 mm NMR tube.
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Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

'H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical
parameters include a spectral width of 0-10 ppm, a sufficient number of scans to achieve a
good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

13C NMR Acquisition: Acquire a proton-decoupled 13C spectrum. A wider spectral width (e.g.,
0-200 ppm) and a significantly larger number of scans will be necessary due to the low
natural abundance of 13C.

Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, baseline correction, and referencing the spectra to the
residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy

Sample Preparation (KBr Pellet): Grind a small amount (1-2 mg) of 2-Bromo-4-
nitropyridine with approximately 100 mg of dry potassium bromide (KBr) powder in an
agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder
into a transparent pellet using a hydraulic press.

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer. Record
the spectrum over the range of 4000-400 cm~1. A background spectrum of the empty sample
compartment should be acquired and automatically subtracted from the sample spectrum.

Mass Spectrometry

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe for solid samples or after dissolution in a suitable volatile
solvent for liquid injection.

lonization: Utilize Electron lonization (El) with a standard electron energy of 70 eV.

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and
fragments (e.g., m/z 40-300).

o Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

major fragment ions. Pay close attention to the isotopic pattern of the bromine-containing
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fragments.

Conclusion

The spectroscopic data of 2-Bromo-4-nitropyridine provides a detailed and unambiguous
fingerprint for its structural characterization. The *H and 3C NMR spectra reveal the electronic
effects of the bromo and nitro substituents on the pyridine ring, leading to predictable chemical
shifts and coupling patterns. The IR spectrum is dominated by the characteristic strong
absorptions of the nitro group, confirming its presence. Finally, mass spectrometry provides the
molecular weight and characteristic fragmentation patterns, including the distinctive isotopic
signature of the bromine atom. This comprehensive spectroscopic analysis is an indispensable
tool for quality control, reaction monitoring, and the structural elucidation of derivatives of 2-
Bromo-4-nitropyridine in drug discovery and materials science research.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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